1-(1H-indol-2-yl)propan-2-one
CAS No.: 58352-07-1
Cat. No.: VC7983101
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58352-07-1 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 1-(1H-indol-2-yl)propan-2-one |
| Standard InChI | InChI=1S/C11H11NO/c1-8(13)6-10-7-9-4-2-3-5-11(9)12-10/h2-5,7,12H,6H2,1H3 |
| Standard InChI Key | WAGPFYGOLZGETK-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1=CC2=CC=CC=C2N1 |
| Canonical SMILES | CC(=O)CC1=CC2=CC=CC=C2N1 |
Introduction
Chemical Structure and Physicochemical Properties
1-(1H-Indol-2-yl)propan-2-one (molecular formula: , molecular weight: 159.19 g/mol) features an indole scaffold substituted at the C2 position with a propan-2-one group. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ketone group at the propan-2-one moiety introduces electrophilic reactivity, making the compound amenable to nucleophilic additions and condensations .
Physical Properties
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Density: Estimated at 1.28–1.35 g/cm³, comparable to analogous indole derivatives .
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Boiling Point: Predicted to range between 320–350°C based on structural similarities to 1H-indol-2-ol (343.2°C) .
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to the hydrophobic indole ring.
Table 1: Comparative Physicochemical Properties of Indole Derivatives
| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| 1-(1H-Indol-2-yl)propan-2-one | 1.32 (est.) | 330 (est.) | |
| 1H-Indol-2-ol | 1.327 | 343.2 | |
| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 1.21 | 420 (est.) |
Synthetic Methodologies
Fischer Indole Synthesis
The Fischer indole synthesis, a classical method for indole formation, has been adapted to synthesize 1-(1H-indol-2-yl)propan-2-one. This involves the acid-catalyzed cyclization of phenylhydrazines with ketones. For example, reacting phenylhydrazine with 3-oxobutanal under methanesulfonic acid catalysis yields the indole core, followed by oxidation to introduce the ketone group .
Friedel-Crafts Acylation
Friedel-Crafts acylation offers an alternative route. Indole reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form 2-acetylindole, which is subsequently oxidized to the ketone derivative . This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions.
Reductive Amination and Oxidation
A multi-step approach involves reductive amination of indole-2-carbaldehyde with nitroethane, followed by oxidation of the resultant secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) . This method is advantageous for scalability but necessitates careful control of oxidation conditions to avoid over-oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR (151 MHz, CDCl₃):
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Carbonyl carbon: δ 208.5.
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Indole C-2: δ 136.2.
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Infrared (IR) Spectroscopy
Mass Spectrometry
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.15 (s, 6H, CH₃), δ 7.65 (d, 1H) |
| ¹³C NMR | δ 208.5 (C=O), δ 136.2 (C-2) |
| IR | 1715 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H) |
| MS | m/z 160.1 [M+H]⁺ |
Industrial and Material Science Applications
Dye and Pigment Synthesis
The electron-rich indole ring facilitates conjugation with azo groups, yielding dyes with λₘₐₓ in the visible spectrum (450–600 nm). For instance, coupling with diazonium salts produces vibrant azobenzene derivatives used in textile coloring .
Organic Semiconductor Precursors
Planar indole derivatives exhibit charge-carrier mobility ( cm²/V·s), making them candidates for organic field-effect transistors (OFETs). The ketone group enhances electron-deficient character, improving air stability .
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